molecular formula C11H11FN4O B1448775 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide CAS No. 51516-81-5

5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B1448775
CAS No.: 51516-81-5
M. Wt: 234.23 g/mol
InChI Key: KMIHMELITRTURF-UHFFFAOYSA-N
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Description

5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C11H11FN4O and its molecular weight is 234.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, differentiation, cell growth, and apoptosis.

Biochemical Pathways

Given its target, it is likely to impact pathways related to inflammation, cell growth, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific cellular context. Given its target, it could potentially affect cellular growth and survival, as well as inflammatory responses .

Biochemical Analysis

Biochemical Properties

5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. . This interaction is crucial as p38 MAP kinase is involved in the regulation of inflammatory responses and cellular stress. The compound binds to the ATP binding pocket of the unphosphorylated p38alpha, forming a unique hydrogen bond with threonine 106, which contributes to its selectivity and potency .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound inhibits the activity of p38 MAP kinase, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators . This inhibition can result in decreased cellular stress responses and altered gene expression patterns, ultimately affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s primary mechanism of action involves the inhibition of p38 MAP kinase by binding to its ATP binding pocket . This binding prevents the phosphorylation and activation of downstream targets, thereby inhibiting the kinase’s activity. Additionally, the compound’s interaction with threonine 106 enhances its selectivity and potency, making it a highly effective inhibitor of p38 MAP kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound may lead to adaptive cellular responses, potentially altering its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38 MAP kinase activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by hepatic enzymes, including cytochrome P450 isoforms . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential for adverse effects. Additionally, the compound’s interaction with metabolic enzymes may alter metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and other membrane transporters, facilitating its uptake and distribution . These interactions influence the compound’s localization and accumulation within specific tissues, affecting its overall pharmacokinetic profile and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with p38 MAP kinase and other target proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its efficacy and impact on cellular processes.

Properties

IUPAC Name

5-amino-1-(4-fluorophenyl)-3-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c1-6-9(11(14)17)10(13)16(15-6)8-4-2-7(12)3-5-8/h2-5H,13H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIHMELITRTURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)N)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.